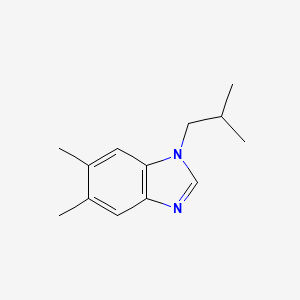

5,6-Dimethyl-1-(2-methylpropyl)benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6-Dimethylbenzimidazole is a natural benzimidazole derivative. It is a component of vitamin B12 where it serves as a ligand for the cobalt atom . It is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase .

Synthesis Analysis

5,6-Dimethylbenzimidazole is produced by the condensation of o-phenylenediamine with formic acid . The reaction is accelerated by orders of magnitude in comparison to the bulk .Molecular Structure Analysis

The IUPAC name for 5,6-Dimethylbenzimidazole is 1H-Benzimidazole, 5,6-dimethyl-. It consists of a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms .Chemical Reactions Analysis

The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis

5,6-Dimethylbenzimidazole typically presents itself as a white to off-white crystalline solid . The compound has a molecular weight of approximately 146.19 g/mol .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 5,6-Dimethyl-1-(2-methylpropyl)benzimidazole, focusing on six unique applications:

Vitamin B12 Synthesis

This compound is a crucial component in the synthesis of Vitamin B12. It acts as a ligand for the cobalt atom in the vitamin’s structure, playing a vital role in its biological activity. This application is significant in both nutritional supplements and pharmaceutical formulations aimed at treating Vitamin B12 deficiencies .

Antimicrobial Agents

Benzimidazole derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial drugs .

Anticancer Research

The unique structural characteristics of this compound make it a subject of interest in anticancer research. Studies have explored its potential to interfere with cancer cell proliferation and induce apoptosis, offering a pathway for developing novel anticancer therapies .

Antiviral Applications

Research has also focused on the antiviral properties of benzimidazole derivatives. This compound has been investigated for its ability to inhibit viral replication, which could lead to the development of new antiviral medications, particularly against viruses that are resistant to current treatments .

Fluorescent Probes

Due to its chemical structure, this compound can be used in the development of fluorescent probes. These probes are valuable tools in biochemical and medical research for imaging and tracking biological processes at the molecular level .

Catalysis in Organic Synthesis

In organic chemistry, this compound can serve as a catalyst or a catalyst precursor in various chemical reactions. Its ability to facilitate specific reactions makes it useful in the synthesis of complex organic molecules, which is essential in pharmaceutical and materials science research .

作用機序

Target of Action

The primary target of 5,6-Dimethyl-1-(2-methylpropyl)benzimidazole is the cobalt atom in Vitamin B12 . This compound serves as a ligand for the cobalt atom, playing a crucial role in the function of Vitamin B12 .

Mode of Action

This compound interacts with its target, the cobalt atom, by forming a complex. This interaction results in the stabilization of the cobalt atom within Vitamin B12, enabling it to participate in various biochemical reactions .

Biochemical Pathways

This compound is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase . This pathway is essential for the production of Vitamin B12, which plays a vital role in the normal functioning of the brain and nervous system, and the formation of red blood cells .

Pharmacokinetics

Vitamin B12 is well-absorbed in the stomach and intestines, widely distributed throughout the body, metabolized in the liver, and excreted in the bile .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen through its role in Vitamin B12. As a component of Vitamin B12, it contributes to DNA synthesis, fatty acid metabolism, and energy production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the stomach can affect the absorption of Vitamin B12, and thus the bioavailability of this compound . Furthermore, certain genetic factors can affect the metabolism of Vitamin B12, potentially influencing the action of this compound .

Safety and Hazards

将来の方向性

Benzimidazole derivatives, including 5,6-Dimethylbenzimidazole, are known to occur in natural products and pharmaceuticals. They often exhibit diverse biological activities, making them intriguing subjects for further study . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

特性

IUPAC Name |

5,6-dimethyl-1-(2-methylpropyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-9(2)7-15-8-14-12-5-10(3)11(4)6-13(12)15/h5-6,8-9H,7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAHGNMRURYVPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-4-chlorobenzamide](/img/structure/B2598167.png)

![8-((2,5-Dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2598170.png)

![isopropyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2598174.png)

![{[3-(4-Methoxybenzyl)-6-morpholin-4-yl-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetonitrile](/img/structure/B2598181.png)

![1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2598182.png)

![3-Benzyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2598189.png)